2-Anthracenecarboxamide, 1-amino-N-(3-bromo-9,10-dihydro-9,10-dioxo-2-anthracenyl)-9,10-dihydro-9,10-dioxo-
Description
The compound 2-Anthracenecarboxamide, 1-amino-N-(3-bromo-9,10-dihydro-9,10-dioxo-2-anthracenyl)-9,10-dihydro-9,10-dioxo- (CAS: 6336-97-6; NSC-39914) is a substituted anthraquinone derivative with a molecular formula of C₂₉H₁₆N₂O₅ (exact mass: 472.10598 g/mol). Its structure features:
- A 9,10-dioxoanthracene core.
- A 1-amino group at position 1.
- A 3-bromo substituent on the second anthracene ring.
- A carboxamide bridge linking the two anthraquinone moieties.
This compound’s InChIKey (DTMDZZKQEJZHGP-UHFFFAOYSA-N) highlights its unique stereoelectronic properties, which are critical for applications in catalysis or pharmaceuticals. The bromo and amino groups enhance reactivity for further functionalization, such as cross-coupling or coordination with metals .
Properties
CAS No. |
52740-90-6 |
|---|---|
Molecular Formula |
C29H15BrN2O5 |
Molecular Weight |
551.3 g/mol |
IUPAC Name |
1-amino-N-(3-bromo-9,10-dioxoanthracen-2-yl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C29H15BrN2O5/c30-21-11-19-20(27(35)14-6-2-1-5-13(14)26(19)34)12-22(21)32-29(37)18-10-9-17-23(24(18)31)28(36)16-8-4-3-7-15(16)25(17)33/h1-12H,31H2,(H,32,37) |
InChI Key |
CNBMPLAEVDUBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=C(C=C5C(=C4)C(=O)C6=CC=CC=C6C5=O)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and substituents of similar anthraquinone derivatives:
Key Observations :
Property Trends :
Q & A
Q. What synthetic methodologies are recommended for preparing this anthracenecarboxamide derivative?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of bromine in bromoanthraquinone precursors. For example, 1-amino-4-bromo-9,10-anthraquinones undergo substitution with amines under controlled pH (7–9) and heating (80–100°C) in polar aprotic solvents like DMF . Alternatively, anthraquinone-carboxylic acid intermediates (e.g., anthraquinone-2-carboxylic acid) can be activated using thionyl chloride to form reactive acyl chlorides, which are then coupled with amines in dichloromethane under reflux .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- LC/MS : Confirms molecular weight (e.g., C₂₉H₁₆N₂O₅ has a theoretical m/z of 472.1) and fragmentation patterns .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), carbonyl carbons (δ 180–190 ppm), and amine protons (δ 5–6 ppm, broad) .
- IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) stretches .
Q. How can solubility challenges be addressed in aqueous experimental systems?
- Methodological Answer : Sodium salts of sulfonated anthraquinone derivatives (e.g., sodium 1-amino-9,10-dioxoanthracene-2-sulfonate) improve water solubility. Co-solvents like DMSO (≤10%) or surfactants (e.g., Tween-20) can stabilize the compound in buffer solutions. Solubility parameters (logP ~4.6) suggest limited hydrophilicity, requiring optimization for biological assays .
Advanced Research Questions
Q. What computational approaches predict the bromine substituent’s reactivity in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of bromine, which activates the anthracene core for electrophilic substitution. Fukui indices identify reactive sites, while Molecular Electrostatic Potential (MEP) maps predict regioselectivity in cross-coupling reactions .
Q. How do tautomeric forms of anthraquinone-based carboxamides influence stability under varying pH?
- Methodological Answer : Tautomerism between keto-enol forms is pH-dependent. At acidic pH (≤3), the keto form dominates (pKa ~3.29), while enolization increases at neutral/basic conditions. UV-Vis spectroscopy (λmax shifts from 420 nm to 450 nm) and cyclic voltammetry (redox potential changes) track tautomeric transitions .
Q. What mechanistic insights explain conflicting data on photodegradation rates in polar vs. nonpolar solvents?
- Methodological Answer : Polar solvents (e.g., methanol) stabilize charge-transfer excited states, accelerating degradation via singlet oxygen (¹O₂) generation. In nonpolar solvents (e.g., toluene), slower degradation correlates with reduced intersystem crossing efficiency. HPLC-MS identifies degradation products (e.g., dehalogenated or hydroxylated derivatives) .
Comparative and Mechanistic Questions
Q. How does bromine substitution alter photophysical properties compared to non-halogenated analogs?
- Methodological Answer : Bromine increases spin-orbit coupling, enhancing phosphorescence (λem ~550 nm) and reducing fluorescence quantum yield (ΦF) by 40–60%. Time-resolved spectroscopy reveals longer triplet-state lifetimes (τ ~10 µs vs. 2 µs in non-brominated analogs), relevant for optoelectronic applications .
Q. What strategies resolve contradictions in reported biological activity across cell lines?
- Methodological Answer : Discrepancies arise from cellular uptake variability (e.g., ABC transporter expression). Flow cytometry with fluorescent analogs (e.g., FITC-labeled derivatives) quantifies intracellular accumulation. Co-treatment with efflux inhibitors (e.g., verapamil) normalizes activity trends .
Notes
- Advanced questions emphasize mechanistic and computational rigor, distinguishing them from basic characterization topics.
- Contradictions in data (e.g., photodegradation rates) are addressed through solvent- and technique-specific validation.
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